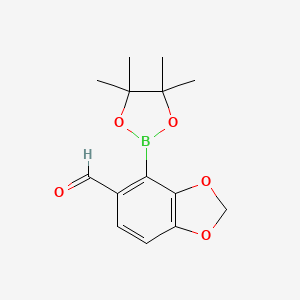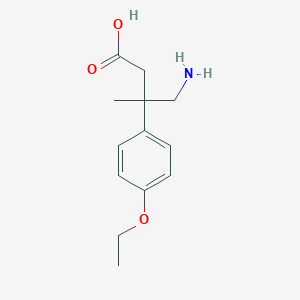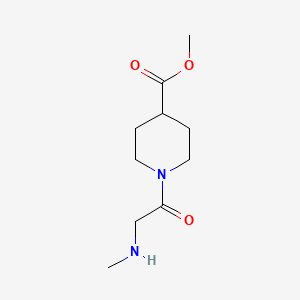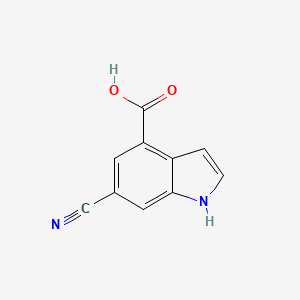![molecular formula C6H9N7 B13626494 4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Wirkmechanismus
The mechanism of action of 4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with similar structural features.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: A related compound with different substituents and applications
Uniqueness
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H9N7 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-3-9-11-5(13(3)2)4-8-6(7)12-10-4/h1-2H3,(H3,7,8,10,12) |
InChI-Schlüssel |
JXAUUJKAROPUQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















